Aqueous-Phase Rh(I)-Catalyzed Regioselectivity: 2,6-Isomer Predominance (3600 TON) vs. 3,6-Isomer in Organic Solvents
In the Rh(I)-catalyzed rearrangement of allyl but-3-enoate, the reaction medium controls which heptadienoic acid isomer is predominantly formed. In NaHCO3-saturated water, the reaction mainly affords the sodium salt of E-2,6-heptadienoic acid with a catalytic efficiency of 3600 TON; by contrast, in aprotic organic solvents (acetonitrile, chloroform, THF) under otherwise comparable conditions, E-3,6-heptadienoic acid is the major product [1]. This medium-dependent regioselectivity inversion is a confirmed, reproducible observation within the same study [1]. A follow-up study further demonstrated that in alkaline water/organic two-phase systems, the 2,6-derivatives remain the main products as free acids, and regioselectivity can be tuned toward either the 2,6- or 3,6-isomer by adjusting the organic solvent identity, base concentration, and triphenylphosphine ligand loading [2].
| Evidence Dimension | Regioselectivity of Rh(I)-catalyzed rearrangement of allyl but-3-enoate |
|---|---|
| Target Compound Data | E-2,6-heptadienoic acid (sodium salt) as major product; catalytic efficiency 3600 TON |
| Comparator Or Baseline | E-3,6-heptadienoic acid as major product in aprotic organic solvents (acetonitrile, CHCl3, THF) using [Rh(PPh3)3Cl] |
| Quantified Difference | Inversion of major isomer from 3,6- (organic) to 2,6- (aqueous); TON up to 3600 in water |
| Conditions | Allyl but-3-enoate, Rh(I) catalyst [Rh(C2H4)2Cl]2 or [Rh(PPh3)3Cl], NaHCO3-saturated H2O vs. aprotic organic solvents, 75 °C |
Why This Matters
For synthetic chemists procuring heptadienoic acid building blocks, the 2,6-isomer is the thermodynamically disfavored product in conventional organic-solvent catalysis; accessing it in high selectivity requires aqueous Rh(I) conditions—making pre-formed, authenticated 2,6-heptadienoic acid a strategically valuable starting material that bypasses a non-trivial selectivity challenge.
- [1] Bottarelli, P.; Costa, M.; Gabriele, B.; Salerno, G.; Yebeutchou, R. M. Catalysis in water: Highly efficient synthesis of heptadienoic acids by rearrangement of allyl but-3-enoate promoted by Rh(I) complexes. J. Mol. Catal. A: Chem. 2007, 272, 118–125. View Source
- [2] Bottarelli, P.; Costa, M.; Gabriele, B.; Salerno, G.; Yebeutchou, R. M. Organometallic catalysis in aqueous–organic two-phase systems: Rhodium-catalyzed coupling reaction of but-3-enoic acid with allyl derivatives; influence of the reaction media. J. Mol. Catal. A: Chem. 2008, 283, 106–116. View Source
